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molecular formula C6H12O2S B8708078 (2S)-4-Methyl-2-sulfanylpentanoic acid CAS No. 66386-08-1

(2S)-4-Methyl-2-sulfanylpentanoic acid

Cat. No. B8708078
M. Wt: 148.23 g/mol
InChI Key: VOKMUKPTVFXIMU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04631270

Procedure details

A total of 1.25 g. (6.5 mmoles) of the product prepared above is taken up in 2 ml. of water. Sufficient 1 N sodium hydroxide is added to dissolve the bromo acid. To this mixture, there is added 5 ml. of 40% sodium thiocarbonate and the vessel is closed and allowed to stand at room temperature for 24 hours. At the end of this period, the solution is acidified with 18 N. sulfuric acid, and extracted with 2 10 ml. portions of ethyl ether. The combined extracts are dried over anhydrous magnesium sulfate and filtered. The filtrate is concentrated to approximately half its volume and chromatographed on a silica gel column (2.2×30 cm). The original solution is eluted with 150 ml. of ethyl ether, and the product recovered by evaporation of the solvent in the eluate. The yield is approximately 34%. The Rf values (TLC) are 0.88 and 1.0 on silica gel and cellulose plates (n-butanol/acetic acid/water-12/3/5).
[Compound]
Name
product
Quantity
6.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1C=[C:7]([C:9]2[C:23]3C(=C(Br)C([O-])=C(Br)C=3)OC3[C:10]=2C=C(Br)C(C=3Br)=O)[C:6]([C:29]([O-:31])=[O:30])=CC=1.[Na+].[Na+].C(=[S:37])([O-])[O-].[Na+].[Na+]>O>[SH:37][CH:6]([CH2:7][CH:9]([CH3:23])[CH3:10])[C:29]([OH:31])=[O:30] |f:0.1,2.3.4,5.6.7|

Inputs

Step One
Name
product
Quantity
6.5 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=S.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture, there is added 5 ml
EXTRACTION
Type
EXTRACTION
Details
sulfuric acid, and extracted with 2 10 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to approximately half its volume
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column (2.2×30 cm)
WASH
Type
WASH
Details
The original solution is eluted with 150 ml
CUSTOM
Type
CUSTOM
Details
of ethyl ether, and the product recovered by evaporation of the solvent in the eluate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
SC(C(=O)O)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04631270

Procedure details

A total of 1.25 g. (6.5 mmoles) of the product prepared above is taken up in 2 ml. of water. Sufficient 1 N sodium hydroxide is added to dissolve the bromo acid. To this mixture, there is added 5 ml. of 40% sodium thiocarbonate and the vessel is closed and allowed to stand at room temperature for 24 hours. At the end of this period, the solution is acidified with 18 N. sulfuric acid, and extracted with 2 10 ml. portions of ethyl ether. The combined extracts are dried over anhydrous magnesium sulfate and filtered. The filtrate is concentrated to approximately half its volume and chromatographed on a silica gel column (2.2×30 cm). The original solution is eluted with 150 ml. of ethyl ether, and the product recovered by evaporation of the solvent in the eluate. The yield is approximately 34%. The Rf values (TLC) are 0.88 and 1.0 on silica gel and cellulose plates (n-butanol/acetic acid/water-12/3/5).
[Compound]
Name
product
Quantity
6.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1C=[C:7]([C:9]2[C:23]3C(=C(Br)C([O-])=C(Br)C=3)OC3[C:10]=2C=C(Br)C(C=3Br)=O)[C:6]([C:29]([O-:31])=[O:30])=CC=1.[Na+].[Na+].C(=[S:37])([O-])[O-].[Na+].[Na+]>O>[SH:37][CH:6]([CH2:7][CH:9]([CH3:23])[CH3:10])[C:29]([OH:31])=[O:30] |f:0.1,2.3.4,5.6.7|

Inputs

Step One
Name
product
Quantity
6.5 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=S.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture, there is added 5 ml
EXTRACTION
Type
EXTRACTION
Details
sulfuric acid, and extracted with 2 10 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to approximately half its volume
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column (2.2×30 cm)
WASH
Type
WASH
Details
The original solution is eluted with 150 ml
CUSTOM
Type
CUSTOM
Details
of ethyl ether, and the product recovered by evaporation of the solvent in the eluate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
SC(C(=O)O)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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